2-Amino-1-(3-chloro-4-hydroxyphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(3-chloro-4-hydroxyphenyl)propan-1-one is an organic compound with a complex structure that includes an amino group, a chloro-substituted phenyl ring, and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-chloro-4-hydroxyphenyl)propan-1-one typically involves the reaction of 3-chloro-4-hydroxybenzaldehyde with an appropriate amine under controlled conditions. One common method includes the use of a reductive amination process, where the aldehyde group is first converted to an imine, followed by reduction to form the desired amine product. The reaction conditions often involve the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(3-chloro-4-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 3-chloro-4-hydroxybenzaldehyde, while substitution of the chloro group can produce various derivatives depending on the nucleophile.
Scientific Research Applications
2-Amino-1-(3-chloro-4-hydroxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-Amino-1-(3-chloro-4-hydroxyphenyl)propan-1-one exerts its effects involves interactions with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological molecules, while the chloro group can participate in hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed biological activities.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxyphenylpropan-1-one: Lacks the amino and chloro groups, making it less reactive.
2-Amino-1-(3-hydroxyphenyl)propan-1-one: Similar structure but without the chloro group, affecting its chemical reactivity and biological activity.
4-Hydroxyphenylpropan-1-one: Lacks both the amino and chloro groups, resulting in different chemical properties.
Uniqueness
2-Amino-1-(3-chloro-4-hydroxyphenyl)propan-1-one is unique due to the presence of both the amino and chloro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H10ClNO2 |
---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
2-amino-1-(3-chloro-4-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C9H10ClNO2/c1-5(11)9(13)6-2-3-8(12)7(10)4-6/h2-5,12H,11H2,1H3 |
InChI Key |
DRQJRAGUCHRIMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)O)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.